Specific Scientific Field: Organic synthesis and catalysis.
Application Summary:4-Bromo-2-fluoro-1-iodobenzene: is employed in the synthesis of tetrasubstituted alkenes by stereo- and regioselective stannyllithiation of diarylacetylenes . In this context, it serves as a valuable building block for creating complex organic molecules.
Experimental Procedure:Stannyllithiation: The compound is treated with a stannyllithium reagent (e.g., BuLi·LiCl·SnBu**) to generate an organostannane intermediate.
Cross-Coupling Reaction: The organostannane intermediate reacts with an appropriate electrophile (e.g., aryl halide) in the presence of a palladium catalyst (e.g., Pd(PPh*)) to form the desired tetrasubstituted alkene.
Results: The cross-coupling reaction yields the desired tetrasubstituted alkene product with good selectivity and efficiency. Quantitative data on yields and purity can be obtained through gas chromatography (GC) analysis.
Specific Scientific Field: Materials chemistry and organic electronics.
Application Summary:4-Bromo-2-fluoro-1-iodobenzene: is used in the preparation of fluorotriphenylene derivatives . These derivatives exhibit interesting optical and electronic properties, making them suitable for applications such as organic light-emitting diodes (OLEDs) and organic semiconductors.
Experimental Procedure:Synthesis: The compound is reacted with appropriate reagents (e.g., fluorinating agents) to introduce fluorine atoms onto the triphenylene core.
Characterization: The resulting derivatives are characterized using techniques such as nuclear magnetic resonance (NMR), UV-vis spectroscopy, and X-ray crystallography.
4-Bromo-2-fluoro-1-iodobenzene is an aromatic compound characterized by the presence of three halogen substituents: bromine, fluorine, and iodine, attached to a benzene ring. Its molecular formula is C₆H₃BrFI, and it has a molecular weight of approximately 300.90 g/mol. This compound is notable for its unique combination of halogens, which influences its chemical behavior and interactions in various applications, particularly in organic synthesis and medicinal chemistry .
The synthesis of 4-Bromo-2-fluoro-1-iodobenzene can be achieved through several methods:
4-Bromo-2-fluoro-1-iodobenzene serves as a versatile building block in organic synthesis. Its applications include:
Studies involving 4-Bromo-2-fluoro-1-iodobenzene often focus on its interactions with biological systems and other chemical entities. The compound's halogen substituents influence its binding affinity and selectivity towards biological targets, making it valuable in drug discovery and development processes. Interaction studies help elucidate its mechanism of action and potential therapeutic applications .
Several compounds share structural similarities with 4-Bromo-2-fluoro-1-iodobenzene, which can provide insights into its uniqueness:
Compound Name | Molecular Formula | Key Differences |
---|---|---|
4-Bromo-2-chloro-6-fluoroiodobenzene | C₆H₃BrClF | Contains chlorine instead of iodine |
5-Bromo-1-fluoro-2-iodo-3-methylbenzene | C₇H₈BrFI | Methyl group present; different position |
1-Bromo-5-fluoro-4-iodo-2-nitrobenzene | C₇H₅BrFINO₂ | Contains a nitro group |
4-Bromo-2,3-difluoroiodobenzene | C₆H₂BrF₂I | Two fluorine atoms instead of one |
5-Bromo-1,3-difluoro-2-iodobenzene | C₇H₅BrF₂I | Two fluorine atoms at different positions |
The unique combination of bromine, fluorine, and iodine in 4-Bromo-2-fluoro-1-iodobenzene contributes to its distinctive reactivity and biological properties compared to these similar compounds .
Irritant